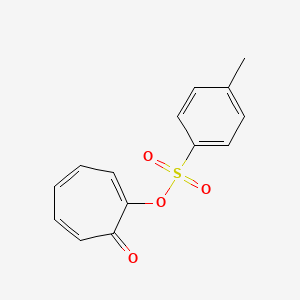

Tropolone Tosylate

説明

The exact mass of the compound Tropolone Tosylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tropolone Tosylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tropolone Tosylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(7-oxocyclohepta-1,3,5-trien-1-yl) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4S/c1-11-7-9-12(10-8-11)19(16,17)18-14-6-4-2-3-5-13(14)15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUMFQREGHLKJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340249 | |

| Record name | Tropolone Tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38768-08-0 | |

| Record name | Tropolone Tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tropolone Tosylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tropolone Tosylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tropolone tosylate, a key intermediate in organic synthesis. The document details the experimental protocol for its preparation from tropolone and presents a thorough analysis of its structural and spectroscopic properties. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams for enhanced clarity.

Synthesis of Tropolone Tosylate

Tropolone tosylate, also known as 2-(tosyloxy)tropone or 2-(p-tolylsulfonyloxy)tropone, is synthesized via the tosylation of tropolone. This reaction involves the treatment of tropolone with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine, in a suitable solvent like dichloromethane (DCM). The pyridine acts as a nucleophilic catalyst and an acid scavenger, neutralizing the hydrochloric acid byproduct.

Experimental Protocol

The following protocol outlines a general procedure for the synthesis of tropolone tosylate.

Materials:

-

Tropolone

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1 M solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve tropolone (1.0 eq) in anhydrous dichloromethane.

-

Addition of Reagents: To the stirred solution, add pyridine (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to stir at 0 °C for approximately 4 hours, monitoring the progress by thin-layer chromatography (TLC).[1] If the reaction is incomplete, the mixture can be allowed to warm to room temperature and stirred for an additional 2 hours.[1]

-

Work-up: Upon completion of the reaction, dilute the mixture with water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude tropolone tosylate by recrystallization from ethanol to yield the final product as a solid.

Characterization of Tropolone Tosylate

The structure and purity of the synthesized tropolone tosylate are confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂O₄S | |

| Molecular Weight | 276.31 g/mol | |

| Melting Point | 160 °C | [2] |

| Appearance | White to orange to green powder/crystal |

¹H NMR Spectroscopy

The ¹H NMR spectrum of tropolone tosylate provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.85 - 7.83 | m | 2H | H-2', H-6' |

| 7.50 - 7.40 | m | 2H | H-3', H-5' |

| 7.30 - 7.24 | m | 5H | Tropolone ring H |

| 2.45 | s | 3H | -CH₃ |

Note: The assignments for the tropolone ring protons are complex due to spin-spin coupling and are grouped together. Further 2D NMR experiments would be required for definitive individual assignments.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The chemical shifts for tropolone tosylate can be predicted based on analogous compounds like tosylated thujaplicin isomers.[1]

| Chemical Shift (ppm) | Assignment |

| ~180 | C=O |

| ~150 - 120 | Aromatic & C=C |

| ~145 | C-4' |

| ~134 | C-1' |

| ~130 | C-3', C-5' |

| ~128 | C-2', C-6' |

| ~21 | -CH₃ |

Note: These are predicted chemical shift ranges. Experimental values may vary slightly.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1720 | Strong | C=O (carbonyl) stretch |

| ~1600, ~1490 | Medium | Aromatic C=C stretch |

| ~1370, ~1180 | Strong | S=O (sulfonate) stretch |

| ~1100 | Strong | C-O (ester) stretch |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch (-CH₃) |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The fragmentation of tropolones often involves the loss of CO and CHO radicals. For tropolone tosylate, fragmentation is also expected at the tosyl group.

| m/z | Proposed Fragment Ion |

| 276 | [M]⁺ (Molecular ion) |

| 155 | [M - Tropolone]⁺ |

| 121 | [Tropolone]⁺ |

| 91 | [Tolyl]⁺ |

Visualized Workflows

Synthesis Workflow

Characterization Workflow

References

Spectroscopic Profile of Tropolone Tosylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Tropolone Tosylate (2-(p-toluenesulfonyloxy)tropone), a crucial intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights for its identification and characterization.

Spectroscopic Data Summary

The quantitative spectroscopic data for Tropolone Tosylate is summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.86 - 7.83 | m | Aromatic H (Tosyl) |

| 7.50 - 7.48 | m | Aromatic H (Tosyl) |

| 7.45 - 7.42 | m | Tropolone Ring H |

| 7.40 - 7.39 | m | Tropolone Ring H |

| 7.30 - 7.24 | m | Tropolone Ring H |

| 2.44 | s | Methyl H (Tosyl) |

Note: Data acquired in DMSO-d6 at 400 MHz. Assignments are based on typical chemical shifts and coupling patterns.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~180 | Carbonyl Carbon (C=O) |

| ~150 - 160 | C-O (Tropolone Ring) |

| ~145 | Quaternary Aromatic C (Tosyl, C-S) |

| ~130 - 140 | Aromatic C-H (Tropolone & Tosyl) |

| ~125 - 130 | Aromatic C-H (Tosyl) |

| ~21 | Methyl Carbon (-CH₃) |

Table 3: Predicted Infrared (IR) Absorption Data

Key IR absorption bands for Tropolone Tosylate are predicted based on the characteristic frequencies of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~1630 | Strong | C=O Stretch (Tropone Ring) |

| ~1600, ~1490 | Medium | Aromatic C=C Stretch |

| ~1370, ~1175 | Strong | S=O Asymmetric & Symmetric Stretch |

| ~1190 | Strong | C-O Stretch (Ester) |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

The mass spectrum of Tropolone Tosylate is expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the ester linkage and fragmentation of the tropolone and tosyl groups.

| m/z | Proposed Fragment Ion |

| 276 | [M]⁺ (Molecular Ion) |

| 155 | [C₇H₇SO₂]⁺ (Tosyl Cation) |

| 121 | [C₇H₅O₂]⁺ (Tropolone Cation) |

| 91 | [C₇H₇]⁺ (Tropylium Cation) |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of Tropolone Tosylate are provided below. These represent standard procedures for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of Tropolone Tosylate is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-10 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The spectral width should encompass the expected range for all carbon environments (typically 0-200 ppm).

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of solid Tropolone Tosylate is placed directly onto the ATR crystal (e.g., diamond or germanium). A pressure arm is applied to ensure good contact between the sample and the crystal.

-

Instrumentation: The spectrum is recorded using an FT-IR spectrometer.

-

Data Acquisition: A background spectrum of the clean ATR crystal is first collected. The sample spectrum is then acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The spectral range is typically 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolution in a suitable solvent for techniques like Electrospray Ionization (ESI).

-

Ionization: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. For less stable molecules, softer ionization techniques such as ESI or Chemical Ionization (CI) can be used.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic characterization of Tropolone Tosylate.

Tropolone Tosylate: A Comprehensive Technical Guide

CAS Number: 38768-08-0

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tropolone Tosylate (2-(p-toluenesulfonyloxy)tropone) is a key synthetic intermediate primarily utilized in the field of organic chemistry. As a derivative of tropolone, a seven-membered non-benzenoid aromatic ring, it possesses unique chemical properties that make it a valuable precursor for the synthesis of various complex molecules, most notably azulenes and their derivatives. While the broader class of tropolones has garnered significant interest for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, the specific biological profile of Tropolone Tosylate itself is not extensively documented in publicly available literature. This guide provides a comprehensive overview of the chemical and physical properties of Tropolone Tosylate, detailed synthetic protocols, its established applications in organic synthesis, and a summary of the known biological activities of the parent tropolone class, which may inform future research directions for Tropolone Tosylate in drug discovery and development.

Chemical and Physical Properties

Tropolone Tosylate is a white to light grey crystalline solid. Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 38768-08-0 | [1][2] |

| Molecular Formula | C₁₄H₁₂O₄S | [3] |

| Molecular Weight | 276.31 g/mol | [3] |

| Melting Point | 160 °C | [1] |

| Appearance | White to light grey crystalline solid | [1] |

| Purity | ≥98% | [4] |

| Synonyms | 2-(p-Toluenesulfonyloxy)tropone, 2-Tosyloxytropone, 7-Oxocyclohepta-1,3,5-trien-1-yl 4-methylbenzenesulfonate | [3][4] |

| Storage | Sealed in a dry environment at room temperature. | [3] |

Synthesis of Tropolone Tosylate

Tropolone Tosylate is typically synthesized from tropolone and p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine. The tosyl group acts as an excellent leaving group, a property central to its utility in subsequent chemical reactions.[5]

Experimental Protocol: Synthesis of Tropolone Tosylate

Materials:

-

Tropolone

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tropolone in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride.

-

Allow the reaction mixture to stir at 0 °C for one hour and then warm to room temperature, stirring for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 1:1 hexanes:ethyl acetate).[6]

-

Upon completion, quench the reaction by adding 1 M hydrochloric acid.

-

Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude Tropolone Tosylate by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.[6]

-

Combine the fractions containing the pure product and evaporate the solvent to yield Tropolone Tosylate as a crystalline solid.

Synthesis of Tropolone Tosylate from Tropolone and TsCl.

Applications in Organic Synthesis

The primary and most well-documented application of Tropolone Tosylate is as a precursor in the synthesis of azulene derivatives. The tosylate group at the C2 position of the tropone ring serves as an excellent leaving group, facilitating nucleophilic substitution and cycloaddition reactions.

Synthesis of Azulenes

Azulenes are bicyclic non-benzenoid aromatic hydrocarbons with a fused five- and seven-membered ring system. They and their derivatives are of significant interest due to their unique electronic, optical, and biological properties. Tropolone Tosylate is a key starting material in the Nozoe azulene synthesis.

Experimental Protocol: Nozoe Synthesis of a 2-Aminoazulene Derivative

This protocol outlines the general steps for the synthesis of a 2-aminoazulene derivative from Tropolone Tosylate and an active methylene compound like malononitrile.

Materials:

-

Tropolone Tosylate

-

Malononitrile

-

Sodium ethoxide in ethanol

-

Anhydrous ethanol

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve Tropolone Tosylate and malononitrile in anhydrous ethanol.

-

Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor its progress using TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the 2-aminoazulene derivative.

Workflow for the Nozoe Azulene Synthesis.

Biological Activity of Tropolones: Potential for Tropolone Tosylate

While specific biological data for Tropolone Tosylate is scarce, the broader class of tropolone-containing compounds exhibits a wide range of significant biological activities.[7][8][9] This suggests that Tropolone Tosylate could serve as a valuable scaffold or precursor for the development of novel therapeutic agents. The primary mechanism of action for many tropolones involves the chelation of metal ions, particularly iron, which can disrupt essential enzymatic processes in pathological conditions.[10][11]

Anticancer Activity

Numerous tropolone derivatives have demonstrated potent antiproliferative effects against a variety of cancer cell lines.[8][10][12][13][14][15] The proposed mechanisms for their anticancer action are diverse and include:

-

Induction of Apoptosis: Tropolones can trigger programmed cell death in cancer cells through caspase-dependent pathways.[8]

-

Inhibition of Metalloenzymes: By chelating metal ions, tropolones can inhibit the activity of crucial enzymes like matrix metalloproteinases and histone deacetylases, which are often dysregulated in cancer.[16]

-

Disruption of Iron Homeostasis: Some tropolones act as iron chelators, leading to the activation of the unfolded protein response (UPR) pathway and subsequent apoptosis in cancer cells.[10][13]

-

DNA Damage and Demethylation: Certain tropolone derivatives have been shown to induce DNA damage and inhibit DNA methyltransferases, suggesting an epigenetic mechanism of action.[8]

Potential anticancer mechanisms of tropolones.

Antimicrobial and Antiviral Activity

Tropolone and its derivatives have also been reported to possess antibacterial, antifungal, and antiviral properties.[9][16][17][18] For instance, tropolone compounds have been shown to inhibit the replication of the Hepatitis B virus (HBV).[17] The antimicrobial activity is often attributed to their ability to disrupt cellular processes by chelating essential metal ions.

Future Perspectives

Tropolone Tosylate is a versatile and valuable reagent in organic synthesis with well-established protocols for its preparation and use. While its direct biological applications are not yet fully explored, the significant and diverse bioactivities of the parent tropolone class present a compelling case for further investigation. Future research could focus on:

-

Screening for Biological Activity: A systematic evaluation of Tropolone Tosylate in a panel of biological assays (e.g., anticancer, antimicrobial) could uncover novel therapeutic applications.

-

Development of Novel Derivatives: Using Tropolone Tosylate as a starting material, a library of new tropolone-based compounds could be synthesized and screened for enhanced biological activity and selectivity.

-

Mechanistic Studies: Should Tropolone Tosylate exhibit significant biological activity, detailed mechanistic studies would be crucial to elucidate its mode of action at the molecular level.

References

- 1. TROPOLONE TOSYLATE CAS#: 38768-08-0 [amp.chemicalbook.com]

- 2. Tropolone Tosylate | 38768-08-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. Page loading... [guidechem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Tropolone - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. TROPOLONE TOSYLATE | 38768-08-0 [chemicalbook.com]

- 8. On mechanisms of antitumor action of tropolon series compounds | Zhukova | Research and Practical Medicine Journal [rpmj.ru]

- 9. byjus.com [byjus.com]

- 10. Tropolone-Induced Effects on the Unfolded Protein Response Pathway and Apoptosis in Multiple Myeloma Cells Are Dependent on Iron - PMC [pmc.ncbi.nlm.nih.gov]

- 11. THE INHIBITION OF DOPAMINE-BETA-HYDROXYLASE BY TROPOLONE AND OTHER CHELATING AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and antitumor activity of tropolone derivatives. 7. Bistropolones containing connecting methylene chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Investigation of the activity of a novel tropolone in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and antitumor activity of tropolone derivatives. 6. Structure-activity relationships of antitumor-active tropolone and 8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and antitumor activity of tropolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biological activity of tropolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro evaluation of tropolone absorption, metabolism, and clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. umimpact.umt.edu [umimpact.umt.edu]

An In-depth Technical Guide to the Physical Properties of 2-(tosyloxy)tropone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and spectroscopic properties of 2-(tosyloxy)tropone, a key intermediate in organic synthesis. The information presented herein is intended to support research and development activities by providing detailed data and experimental context.

Core Physical Properties

2-(tosyloxy)tropone, also known as 2-(p-tolylsulfonyloxy)tropone, is a stable, crystalline solid at room temperature. Its core physical properties have been determined through various analytical techniques and are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂O₄S | N/A |

| Molecular Weight | 276.31 g/mol | N/A |

| CAS Number | 38768-08-0 | N/A |

| Appearance | White to light grey crystalline solid | [1] |

| Melting Point | 160 °C | [1][2] |

| Boiling Point | 473.8 °C at 760 mmHg | [1] |

| Density | 1.34 g/cm³ | [1] |

Spectroscopic Data

The structural elucidation and characterization of 2-(tosyloxy)tropone are supported by a range of spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 2-(tosyloxy)tropone provides characteristic signals corresponding to the protons of the tropone and tosyl groups.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.84 | d | 2H | Ar-H (ortho to SO₂) |

| 7.49 | d | 2H | Ar-H (meta to SO₂) |

| 7.43 - 7.12 | m | 5H | Tropone-H |

| 2.44 | s | 3H | Ar-CH₃ |

Solvent: DMSO-d₆

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ¹³C NMR data for 2-(tosyloxy)tropone was found in the searched literature. General expected chemical shift ranges are provided based on analogous structures.

| Chemical Shift (ppm) | Assignment |

| ~180 | C=O (Tropone) |

| ~150 - 120 | Aromatic and Tropone C-H and C-O |

| ~145 | Aromatic C-SO₂ |

| ~21 | Ar-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of 2-(tosyloxy)tropone would be expected to show characteristic absorption bands for its functional groups. While a specific spectrum with peak assignments was not found, the following are expected key absorptions based on the structure and data for similar compounds.

| Wavenumber (cm⁻¹) | Functional Group |

| ~1640 | C=O Stretch (Tropone) |

| ~1600, ~1495 | Aromatic C=C Stretch |

| ~1370, ~1180 | S=O Stretch (Sulfonate) |

| ~1100 | C-O Stretch |

Mass Spectrometry

The mass spectrum of 2-(tosyloxy)tropone would be expected to show a molecular ion peak and characteristic fragmentation patterns. A detailed experimental mass spectrum with fragmentation analysis was not found in the searched literature. The expected molecular ion peak would be at m/z = 276.

Experimental Protocols

The synthesis of 2-(tosyloxy)tropone is typically achieved through the reaction of tropolone with p-toluenesulfonyl chloride in the presence of a base, such as pyridine. This reaction converts the hydroxyl group of tropolone into a good leaving group (tosylate), facilitating further nucleophilic substitution reactions.

Synthesis of 2-(tosyloxy)tropone from Tropolone

Materials:

-

Tropolone

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of tropolone (1.0 equivalent) in dry dichloromethane at 0 °C, add pyridine (1.5 equivalents).

-

Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the solution at 0 °C.

-

Stir the reaction mixture at 0 °C for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). If the reaction is incomplete, allow it to warm to room temperature and stir for an additional 2 hours.

-

Upon completion, dilute the reaction mixture with water and separate the layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(tosyloxy)tropone.

-

The crude product can be purified by recrystallization or column chromatography.

Visualizations

Experimental Workflow: Synthesis of 2-(tosyloxy)tropone

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All laboratory work should be conducted in accordance with established safety protocols.

References

The Tropolone Trove: A Technical Guide to the Discovery, History, and Applications of a Unique Non-Benzenoid Aromatic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropolone and its derivatives represent a fascinating class of seven-membered, non-benzenoid aromatic compounds that have captivated chemists and biologists for decades. First identified in the mid-20th century, these natural products, found in various plants and fungi, exhibit a remarkable range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Their unique electronic structure and metal-chelating abilities have also made them valuable building blocks in synthetic chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the discovery and history of tropolone derivatives, presents key quantitative data, details important experimental protocols, and visualizes relevant biological pathways to serve as a valuable resource for researchers in the field.

A Historical Perspective: The Unraveling of a Novel Aromatic System

The story of tropolones began in the 1930s and early 1940s with the isolation of several natural products whose structures initially baffled chemists. Among the first to be studied were the thujaplicins, isolated from the heartwood of trees in the Cupressaceae family, and stipitatic acid, a metabolite of the fungus Penicillium stipitatum.[2][3] A pivotal moment came in 1945 when Michael J. S. Dewar proposed the novel seven-membered aromatic ring structure for stipitatic acid, a concept that revolutionized the understanding of aromaticity beyond the classic six-membered benzene ring.[1]

The first synthetic tropolones, the thujaplicins, were prepared by Ralph Raphael, further solidifying the structural understanding of this new class of compounds.[2] Another significant early discovery was colchicine, an alkaloid isolated from the autumn crocus as early as 1820, whose complex structure, containing a tropolone ring, was finally elucidated in 1945.[1][4] Colchicine's potent biological effects, including its use in treating gout and its ability to induce polyploidy in plants, brought significant attention to the therapeutic potential of tropolone-containing molecules.[4]

For many years, the biosynthetic pathway of tropolones in fungi remained a mystery. It wasn't until 2012 that researchers, using a combination of genetic and chemical techniques on Talaromyces stipitatus, identified the key oxidative enzymes (TropB, TropC, and TropD) responsible for the formation of the unique seven-membered ring from a phenolic precursor derived from the polyketide pathway.[5]

Physicochemical and Biological Properties of Selected Tropolone Derivatives

The following tables summarize key quantitative data for tropolone and some of its notable derivatives, providing a comparative overview of their physical characteristics and biological activities.

Table 1: Physicochemical Properties of Tropolone and its Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | Solubility |

| Tropolone | C₇H₆O₂ | 122.12 | 50-52 | 6.89 | Soluble in organic solvents (DMSO, ethanol, dimethylformamide), sparingly soluble in water.[2][6] |

| β-Thujaplicin (Hinokitiol) | C₁₀H₁₂O₂ | 164.20 | 52-54 | ~7.3 | Soluble in ethanol, dimethyl sulfoxide, dimethylformamide. |

| Stipitatic Acid | C₈H₆O₅ | 182.13 | 280-287 (decomposes) | - | Soluble in water. |

| Colchicine | C₂₂H₂₅NO₆ | 399.44 | 155-157 | - | Soluble in water, ethanol, chloroform. |

Table 2: Biological Activity of Selected Tropolone Derivatives

| Compound | Target/Activity | IC₅₀ / MIC | Organism/Cell Line |

| Tropolone | Carboxypeptidase A Inhibition | 2.73 x 10⁻⁶ M | - |

| Tropolone | Antifungal (Pythium aphanidermatum) | 6.0 µg/mL | Pythium aphanidermatum |

| 2-Quinolyl-1,3-tropolone derivative (3d) | Antiproliferative | 0.95 - 3.93 µM | OVCAR-3, OVCAR-8, HCT 116, A549, H441, Panc-1 human cancer cell lines[1] |

| β-Thujaplicinol | HIV-1 RNase H Inhibition | 0.21 µM | HIV-1 |

| Manicol | HIV-1 RNase H Inhibition | 0.60 µM | HIV-1 |

| Bis(8-hydroxyquinoline) derivative (6) | Antitumor (Leukemia P388) | T/C % = 164 at 12.5 mg/kg | Mice |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and isolation of seminal tropolone compounds, offering a practical guide for their laboratory preparation.

Synthesis of Tropolone from Cyclopentadiene and Dichloroketene

This procedure, adapted from Organic Syntheses, provides a reliable method for the laboratory-scale synthesis of the parent tropolone molecule.

Materials:

-

Dicyclopentadiene

-

Dichloroacetyl chloride

-

Triethylamine

-

Pentane

-

Dichloromethane

-

Activated carbon

-

Aqueous sodium bicarbonate solution

-

Aqueous hydrochloric acid

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Cyclopentadiene: Crack dicyclopentadiene by heating to generate cyclopentadiene monomer. Collect the freshly distilled cyclopentadiene and keep it cold.

-

[2+2] Cycloaddition: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve freshly distilled cyclopentadiene in pentane. Cool the solution in an ice bath.

-

Slowly and simultaneously add a solution of dichloroacetyl chloride in pentane and a solution of triethylamine in pentane to the stirred cyclopentadiene solution. Maintain the reaction temperature below 10°C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours.

-

Work-up: Filter the reaction mixture to remove triethylamine hydrochloride. Wash the filtrate successively with water, dilute hydrochloric acid, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate.

-

Purification of the Adduct: Remove the pentane by distillation. The resulting crude 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one can be purified by vacuum distillation.

-

Ring Expansion and Hydrolysis: Treat the purified adduct with a solution of sodium acetate in acetic acid. Heat the mixture to reflux for several hours.

-

Cool the reaction mixture and pour it into water. Extract the product with dichloromethane.

-

Wash the organic extract with water and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate.

-

Final Purification: Remove the solvent under reduced pressure. The crude tropolone can be purified by recrystallization from a mixture of dichloromethane and pentane, using activated carbon for decolorization, to yield white needles.[4]

Isolation of Stipitatonic Acid from Penicillium stipitatum

This protocol describes the extraction and purification of stipitatonic acid, a biosynthetic precursor to stipitatic acid, from fungal cultures.

Materials:

-

Culture of Penicillium stipitatum grown on Czapek-Dox medium

-

Hydrochloric acid

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Extraction: After a suitable incubation period, harvest the culture fluid from the P. stipitatum culture.

-

Concentrate the culture fluid under reduced pressure.

-

Acidify the concentrated fluid with hydrochloric acid to a low pH.

-

Continuously extract the acidified solution with diethyl ether in a liquid-liquid extractor.

-

Drying and Concentration: Dry the ether extract over anhydrous sodium sulfate and then remove the solvent under reduced pressure to obtain a solid residue containing a mixture of stipitatic acid and stipitatonic acid.

-

Purification by Sublimation: Stipitatonic acid can be separated from stipitatic acid by selective sublimation under high vacuum. Carefully heat the crude solid; stipitatonic acid will sublime as bright yellow prisms.[5]

Visualizing the Mechanism: Tropolone Derivatives in Biological Pathways

The biological activities of tropolone derivatives often stem from their ability to interact with key proteins in cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate two such mechanisms of action.

Inhibition of Zinc Metalloproteases

Tropolones are effective inhibitors of zinc-dependent metalloproteases, such as Pseudomonas aeruginosa elastase (LasB), a key virulence factor.[1] Their inhibitory action is primarily due to the chelation of the catalytic zinc ion in the enzyme's active site.

References

- 1. Antagonism of a Zinc Metalloprotease Using a Unique Metal-Chelating Scaffold: Tropolones as Inhibitors of P. aeruginosa Elastase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSpace [dea.lib.unideb.hu]

- 3. Studies in the biochemistry of micro-organisms: Stipitatic acid, C8H6O5, a metabolic product of Penicillium stipitatum Thom - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 571. Stipitatonic acid. A new mould tropolone from Penicillium stipitatum Thom. - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of α-Tropolones through Autoxidation of Dioxole-Fused Cycloheptatrienes - PMC [pmc.ncbi.nlm.nih.gov]

Tropolone Tosylate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropolone tosylate, a derivative of the natural product tropolone, is a key intermediate in organic synthesis and holds potential in medicinal chemistry. A thorough understanding of its solubility in various organic solvents is critical for its application in reaction chemistry, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of tropolone tosylate. Due to the limited availability of specific quantitative data in published literature, this guide presents a combination of qualitative solubility information based on the behavior of structurally similar compounds, alongside detailed experimental protocols for precise quantitative determination. Furthermore, this document outlines the synthesis of tropolone tosylate and illustrates a potential mechanism of action for the broader class of tropolones, providing valuable context for its use in research and development.

Introduction

Tropolone and its derivatives are a class of non-benzenoid aromatic compounds that have garnered significant interest due to their unique electronic structure and diverse biological activities.[1] Tropolone tosylate, formally known as 2-(tosyloxy)tropone, serves as a versatile synthetic intermediate, with the tosylate group acting as an excellent leaving group in nucleophilic substitution reactions. This property makes it a valuable precursor for the synthesis of a wide range of substituted tropones and tropolones, which are explored for their potential as therapeutic agents, including in antiviral and anticancer research.[2][3]

The solubility of tropolone tosylate in organic solvents is a fundamental physical property that dictates its handling, reaction conditions, and purification methods, such as recrystallization. This guide aims to provide researchers and drug development professionals with a foundational understanding of these solubility characteristics.

Physicochemical Properties of Tropolone Tosylate

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₂O₄S | |

| Molecular Weight | 276.31 g/mol | |

| Melting Point | 160 °C | |

| Appearance | White to off-white crystalline solid | |

| CAS Number | 38768-08-0 |

Solubility of Tropolone Tosylate in Organic Solvents

Table 1: Predicted Qualitative Solubility of Tropolone Tosylate in Common Organic Solvents at Room Temperature

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Non-Polar Solvents | |||

| Hexane | 0.1 | Insoluble | The polar tosylate and tropone moieties are unlikely to be solvated by non-polar alkanes. |

| Toluene | 2.4 | Sparingly Soluble | The aromatic nature of toluene may offer some interaction with the aromatic rings of tropolone tosylate, but overall polarity mismatch limits solubility. |

| Polar Aprotic Solvents | |||

| Diethyl Ether | 2.8 | Sparingly Soluble | Moderate polarity may allow for some dissolution, but likely limited. |

| Dichloromethane (DCM) | 3.1 | Soluble | A common solvent for organic reactions and purifications; expected to be a good solvent for tropolone tosylate.[5] |

| Ethyl Acetate | 4.4 | Soluble | Often used in chromatography and recrystallization of tosylates; likely a good solvent.[4] |

| Acetone | 5.1 | Soluble | A versatile polar aprotic solvent that is expected to dissolve tropolone tosylate.[4] |

| Acetonitrile (MeCN) | 5.8 | Soluble | Used as a solvent in studies involving the hydrolysis of tropolone tosylate, indicating solubility.[6] |

| Dimethylformamide (DMF) | 6.4 | Very Soluble | A highly polar aprotic solvent, likely to be an excellent solvent for tropolone tosylate. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | A strong polar aprotic solvent known to dissolve a wide range of organic compounds. |

| Polar Protic Solvents | |||

| Methanol | 5.1 | Soluble | The polarity and hydrogen bonding capability of methanol should facilitate the dissolution of tropolone tosylate. |

| Ethanol | 4.3 | Soluble | Similar to methanol, ethanol is expected to be a good solvent. |

| Water | 10.2 | Insoluble | The large, non-polar tosyl group and the tropone ring system are expected to make it insoluble in water. |

Experimental Protocols for Solubility Determination

To obtain accurate and reliable solubility data for tropolone tosylate, the following experimental protocols are recommended.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

Tropolone Tosylate

-

Selection of organic solvents (as listed in Table 1)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure: [7]

-

Add approximately 10-20 mg of tropolone tosylate to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution to determine if the solid has completely dissolved (soluble), partially dissolved, or remained undissolved (insoluble).

-

If the compound is insoluble at room temperature, the mixture can be gently warmed to observe the effect of temperature on solubility.

-

Record the observations for each solvent.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility at a specific temperature.[8]

Materials:

-

Tropolone Tosylate

-

Selected organic solvent

-

Sealable glass vials

-

Analytical balance

-

Constant temperature water bath or shaker incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Pre-weighed evaporation dishes

-

Oven or vacuum oven

Procedure: [8]

-

Prepare a saturated solution by adding an excess amount of tropolone tosylate to a known volume of the solvent in a sealable vial, ensuring undissolved solid remains.

-

Seal the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for 24-48 hours with continuous agitation to ensure saturation.

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish.

-

Record the exact volume of the filtered solution.

-

Carefully evaporate the solvent from the dish in an oven or vacuum oven at a temperature below the melting point of tropolone tosylate (160 °C).

-

Once the solvent is completely removed, allow the dish to cool to room temperature in a desiccator and then weigh it on an analytical balance.

-

Calculate the mass of the dissolved tropolone tosylate by subtracting the initial weight of the empty dish.

-

The solubility can then be expressed in units such as g/L or mg/mL.

Visualization of Experimental Workflows and Potential Mechanisms

Synthesis and Purification of Tropolone Tosylate

The synthesis of tropolone tosylate typically involves the reaction of tropolone with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine. The workflow for its synthesis and subsequent purification is outlined below.

Caption: Workflow for the synthesis and purification of tropolone tosylate.

Generalized Mechanism of Action for Tropolones as Enzyme Inhibitors

While specific signaling pathways involving tropolone tosylate are not well-documented, the broader class of tropolones is known to exhibit biological activity, often through the chelation of metal ions in the active sites of metalloenzymes. A generalized diagram illustrating this inhibitory mechanism is presented below.

Caption: Generalized mechanism of tropolone derivatives as enzyme inhibitors.

Conclusion

This technical guide provides a foundational understanding of the solubility of tropolone tosylate in organic solvents, addressing a critical knowledge gap for researchers, scientists, and drug development professionals. While quantitative solubility data remains to be experimentally determined, the provided qualitative predictions and detailed experimental protocols offer a strong starting point for laboratory work. The visualized workflows for synthesis and a potential mechanism of action further enhance the practical utility of this document. Accurate determination of solubility will facilitate the optimization of synthetic procedures, purification techniques, and the development of novel formulations containing tropolone tosylate.

References

- 1. Tropolone - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Polyoxygenated Tropolones and their Antiviral Activity Against Hepatitis B Virus and Herpes Simplex Virus-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro evaluation of tropolone absorption, metabolism, and clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electronic and Aromatic Properties of the Tropone Ring

This technical guide provides a comprehensive overview of the core electronic and aromatic properties of the tropone ring system. Tropone, or 2,4,6-cycloheptatrien-1-one, is a non-benzenoid organic compound that has garnered significant interest due to its unique structural and electronic features. Its seven-membered ring, containing a carbonyl group and three conjugated double bonds, exhibits a fascinating dichotomy of chemical properties, behaving as both a ketone and a quasi-aromatic species. This guide delves into the quantitative data, experimental methodologies, and biological relevance of this important chemical scaffold.

Electronic Structure and Properties

The electronic nature of the tropone ring is dominated by the polarization of its carbonyl group and the potential for delocalization of π-electrons. In 1945, M. J. S. Dewar first proposed that tropones could possess aromatic properties.[1] This arises from a significant contribution of a dipolar resonance structure where the carbonyl oxygen holds a negative charge, and the carbon atom bears a positive charge. This positive charge can be delocalized across the seven-membered ring, creating a stable, planar, 6-π-electron tropylium cation system, which satisfies Hückel's rule for aromaticity (4n+2 π electrons, where n=1).[1][2][3]

This charge separation is experimentally supported by tropone's large dipole moment, which is significantly higher than that of its saturated analog, cycloheptanone.[1][2][4] This inherent polarity influences its reactivity, solubility, and interactions with biological macromolecules.

Resonance contributors illustrating tropone's electronic nature.

Quantitative Electronic Data

The enhanced dipole moment of tropone relative to cycloheptanone provides strong evidence for the contribution of the aromatic tropylium oxide resonance form.

| Compound | Dipole Moment (Debye) | Reference(s) |

| Tropone | 4.17 D | [1][2][4] |

| Cycloheptanone | 3.04 D | [1][2][4] |

| 2-Phenyltropone | 3.82 D | [5] |

The Aromatic Character Debate

The degree to which tropone can be considered truly aromatic is a subject of ongoing discussion, with evidence supporting both aromatic and polyene (unsaturated) character.

Evidence for Aromaticity:

-

High Dipole Moment: As noted above, the large dipole moment is consistent with the aromatic, charge-separated resonance structure.[1][4]

-

Basicity: Tropone is basic and readily forms salts with acids, a property conferred by the aromatic stabilization of the resulting conjugate acid.[1][4]

-

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: The C=O stretching frequency in tropone is observed around 1638 cm⁻¹, which is lower than that of a typical α,β-unsaturated ketone (~1665 cm⁻¹).[2] This suggests a weaker, more single-bond-like character for the carbonyl group due to the contribution of the zwitterionic resonance form.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of tropone shows signals in the olefinic region, but their chemical shifts are influenced by the diamagnetic ring current associated with aromatic systems.[6]

-

Evidence for Polyene (Non-Aromatic) Character:

-

Reactivity: Tropone undergoes addition reactions typical of unsaturated systems. It reacts with bromine via 1,2-addition rather than the electrophilic aromatic substitution characteristic of benzene.[1] It also participates as a diene in Diels-Alder reactions.[2]

-

Structural Data: X-ray crystallographic studies of tropone and its derivatives reveal a planar seven-membered ring but with noticeable bond length alternation, which deviates from the uniform bond lengths expected for a fully delocalized aromatic system.[7][8][9] This suggests that the cycloheptatrienone structure is the major contributor.

-

Computational Analysis: Nucleus-Independent Chemical Shift (NICS) calculations, a computational method to assess aromaticity, indicate that tropone is only modestly aromatic, with a NICS(1)zz value of -5.0 ppm (negative values indicate aromaticity).[10]

Quantitative Structural and Spectroscopic Data

| Parameter | Value | Significance | Reference(s) |

| Bond Lengths (from X-ray Crystallography) | |||

| C=O | ~1.25 Å | Slightly longer than a typical ketone C=O bond (~1.22 Å), indicating partial single-bond character. | [9] |

| C1-C2 | ~1.46 Å | Longer than a typical C=C double bond (~1.34 Å), suggesting less than full double bond character. | [9] |

| C2-C3 | ~1.36 Å | Shorter than a typical C-C single bond (~1.54 Å), indicating partial double bond character. | [9] |

| C3-C4 | ~1.43 Å | Bond length alternation is evident, supporting a significant contribution from the polyene structure. | [9] |

| C4-C5 | ~1.36 Å | [9] | |

| Spectroscopy | |||

| IR C=O Stretch (Tropone) | 1638 cm⁻¹ | Lower frequency than typical α,β-unsaturated ketones, supporting resonance delocalization. | [2] |

| IR C=O Stretch (Cycloheptanone) | ~1705 cm⁻¹ | Standard ketone carbonyl stretch for comparison. | |

| Raman (most intense line) | 1520 cm⁻¹ | Assigned to the C=C in-phase stretching vibration. | [11] |

| Computational Data | |||

| NICS(1)zz | -5.0 ppm | Indicates modest aromatic character. | [10] |

Experimental Protocols

Synthesis of Tropone via Oxidation of Cycloheptatriene

A common laboratory synthesis of tropone involves the oxidation of cycloheptatriene. One established method utilizes selenium dioxide (SeO₂).[1] Another approach involves the acid-catalyzed decomposition of ditropyl ether.[12]

Protocol: Synthesis from Ditropyl Ether [12]

-

Preparation of Starting Material: Ditropyl ether is prepared from cycloheptatriene.

-

Reaction Setup: A solution of ditropyl ether in an appropriate solvent is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Acid Catalysis: An acid catalyst (e.g., a strong protic acid) is added slowly to the solution.

-

Reaction Conditions: The mixture is heated to reflux for a specified period to facilitate the decomposition of the ether. The reaction yields tropone and cycloheptatriene.

-

Workup and Purification: Upon completion, the reaction mixture is cooled. The products are extracted into an organic solvent. The organic layer is washed with water and brine, then dried over an anhydrous salt (e.g., MgSO₄).

-

Isolation: The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation or column chromatography to yield pure tropone.

Workflow for the synthesis of tropone.

Key Analytical Methodologies

-

X-ray Crystallography: This technique is used to determine the precise three-dimensional structure of a crystalline compound. A single crystal of the substance (for tropone, this requires low temperatures, e.g., -60 °C) is irradiated with X-rays.[9] The diffraction pattern of the X-rays is collected and analyzed. The positions and intensities of the diffracted beams are used to calculate an electron density map of the crystal, from which the positions of individual atoms can be determined with high precision. This allows for the accurate measurement of bond lengths and angles, providing critical evidence for bond alternation in the tropone ring.[9][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy probes the magnetic properties of atomic nuclei (typically ¹H or ¹³C). The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the nuclei is detected and plotted as a spectrum. The chemical shift (position of the signal) provides information about the electronic environment of the nucleus. In tropone, the chemical shifts of the ring protons are indicative of the degree of electron delocalization and can be used to infer the extent of its aromatic character.[6][14][15]

-

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques measure the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman) by a molecule. The absorbed or scattered frequencies correspond to the vibrational modes of the molecule's chemical bonds. The position of the C=O stretching band in tropone's IR spectrum is a key diagnostic tool for assessing the bond order of the carbonyl group and the influence of resonance.[11][16][17]

Tropone Derivatives in Biological Systems

While tropone itself is uncommon in nature, its hydroxylated derivatives, known as tropolones , are found in a variety of plants and fungi.[1][18] These compounds often exhibit significant biological activity.

Biosynthesis of Tropolones

In fungi and bacteria, the tropolone ring is typically synthesized from polyketide precursors. The biosynthesis involves the formation of a six-membered aromatic ring intermediate, which then undergoes an oxidative ring expansion to form the seven-membered tropolone core.[19][20][21][22] In Streptomyces, for example, phenylacetic acid is a key precursor that is converted into a seven-membered ring intermediate, which is then sequentially hydroxylated to produce various tropolones.[19]

Generalized biosynthetic pathway for tropolones.

Case Study: Colchicine Signaling

Colchicine, an alkaloid containing a tropolone ring, is a well-known therapeutic agent used for treating gout and other inflammatory conditions. Its primary mechanism of action involves the disruption of microtubule polymerization.[23][24] By binding to tubulin, the protein subunit of microtubules, colchicine inhibits the formation of the mitotic spindle and disrupts cytoskeletal functions. This interference has profound effects on inflammatory cells like neutrophils.[25][26]

Specifically, colchicine's action leads to:

-

Inhibition of Neutrophil Motility: Disruption of microtubules prevents neutrophil chemotaxis, migration, and recruitment to sites of inflammation.[27]

-

Inhibition of the Inflammasome: Colchicine inhibits the assembly and activation of the NLRP3 inflammasome, a multi-protein complex crucial for activating inflammatory responses. This blockage prevents the maturation and release of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[25][26][27]

Signaling pathway illustrating the anti-inflammatory action of colchicine.

Conclusion

The tropone ring is a remarkable chemical structure whose properties lie at the intersection of classical ketone chemistry and non-benzenoid aromaticity. Its polarized electronic structure, evidenced by a large dipole moment and specific spectroscopic signatures, imparts unique reactivity. While it does not exhibit the full characteristics of a classic aromatic compound like benzene, the contribution of the aromatic tropylium cation resonance form is undeniable and crucial to understanding its behavior. The prevalence of the related tropolone scaffold in bioactive natural products, such as colchicine, highlights the importance of this ring system in drug development and medicinal chemistry, providing a valuable template for the design of novel therapeutic agents.

References

- 1. Tropone - Wikipedia [en.wikipedia.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. reddit.com [reddit.com]

- 4. Tropone [chemeurope.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Molecular structure of tropone from its 1H nuclear magnetic resonance spectrum in a nematic solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Crystal and molecular structure of 2-chlorotropone - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. Crystal structure of tropone at –60 °C - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Antiaromaticity Gain Activates Tropone and Nonbenzenoid Aromatics as Normal-Electron-Demand Diels–Alder Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.gla.ac.uk [chem.gla.ac.uk]

- 14. TROPONE(539-80-0) 1H NMR [m.chemicalbook.com]

- 15. Tropone | C7H6O | CID 10881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Tropolone - Wikipedia [en.wikipedia.org]

- 19. Biosynthesis of Tropolones in Streptomyces spp.: Interweaving Biosynthesis and Degradation of Phenylacetic Acid and Hydroxylations on the Tropone Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Stereochemical and Biosynthetic Rationalisation of the Tropolone Sesquiterpenoids [mdpi.com]

- 21. Chemical mechanisms involved during the biosynthesis of tropolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Unravelling the mystery of tropolones biosynthesis - Research Highlights - Nature Middle East [natureasia.com]

- 23. Colchicine Pharmacokinetics and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. What is the mechanism of Colchicine? [synapse.patsnap.com]

- 26. The Therapeutic Potential of the Ancient Drug Colchicine - American College of Cardiology [acc.org]

- 27. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

Tropolone Tosylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tropolone tosylate, a key intermediate in organic synthesis. The document details its fundamental chemical properties, provides a comprehensive experimental protocol for its synthesis, and illustrates the synthetic pathway through a workflow diagram.

Core Chemical and Physical Properties

Tropolone tosylate, also known as 2-(tosyloxy)cyclohepta-2,4,6-trien-1-one or 7-oxocyclohepta-1,3,5-trien-1-yl 4-methylbenzenesulfonate, is a crystalline solid. Its utility in organic chemistry stems from the tosyl group, which is an excellent leaving group, facilitating nucleophilic substitution reactions.

Quantitative Data Summary

The key quantitative properties of tropolone tosylate are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₄H₁₂O₄S | [1][2][3][4][5] |

| Molecular Weight | 276.31 g/mol | [1][2][3][4][5] |

| CAS Number | 38768-08-0 | [1][3][4][5] |

| Appearance | White to light grey crystalline solid | [2] |

| Melting Point | 160 °C | [5] |

| Boiling Point | 473.8 °C at 760 mmHg | [2] |

| Density | 1.34 g/cm³ | [2] |

Synthesis of Tropolone Tosylate: An Experimental Protocol

The following protocol details a standard laboratory procedure for the synthesis of tropolone tosylate from tropolone and p-toluenesulfonyl chloride. This method is based on the general principle of converting an alcohol (in this case, the enol form of tropolone) into a tosylate.

Materials:

-

Tropolone (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM) (anhydrous)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve tropolone (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base: Cool the solution to 0 °C using an ice bath and add anhydrous pyridine (2.0 eq) dropwise with stirring.

-

Addition of Tosylating Agent: To the cooled solution, add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains at 0 °C.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude tropolone tosylate.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to obtain the pure tropolone tosylate.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of tropolone tosylate from tropolone.

Caption: Synthesis of Tropolone Tosylate Workflow.

References

- 1. Tropolone - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of Naturally Occurring Tropones and Tropolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of tropolone derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Safety and Handling of Tropolone Tosylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and properties of Tropolone Tosylate. The information is intended to support laboratory personnel in the safe and effective use of this compound. Please note that while this document provides extensive information, it is crucial to consult the most current Safety Data Sheet (SDS) from your supplier before use and to conduct a thorough risk assessment for your specific experimental conditions.

Chemical and Physical Properties

Tropolone Tosylate is a white to light grey crystalline solid.[1] It is important to be aware of its physical and chemical properties to ensure proper handling and storage.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₄S | [2] |

| Molecular Weight | 276.31 g/mol | [2] |

| Appearance | White to light grey crystalline powder | [1] |

| Melting Point | 160 °C | [1][3] |

| Boiling Point | 473.8 °C at 760 mmHg | [1] |

| Density | 1.34 g/cm³ | [1] |

| Flash Point | 240.4 °C | [1] |

| Solubility | Soluble in organic solvents. | [4] |

| Storage Temperature | Room temperature (Recommended in a cool, dark, and dry place, <15°C) | |

| Stability | Moisture sensitive. Stable under recommended storage conditions. | [5] |

Toxicological Information and Hazard Assessment

Tropolone Tosylate is classified as a hazardous substance. The GHS classification indicates that it can cause severe skin burns, eye damage, may trigger allergic skin reactions, and is suspected of causing genetic defects.

| Hazard Classification | GHS Statement |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage |

| Sensitization, Skin | H317: May cause an allergic skin reaction |

| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects |

Quantitative Toxicological Data:

| Test | Species | Route | Value | Source |

| LD50 (Tropolone) | Rat | Intraperitoneal | 190 mg/kg | [5][6] |

| LD50 (Tropolone) | Mouse | Intraperitoneal | 212 mg/kg | [5][6] |

| LD50 (Tropolone) | Mouse | Subcutaneous | 233 mg/kg | [5][6] |

| Skin Corrosion (Tropolone) | Rabbit | - | Corrosive | |

| Eye Damage (Tropolone) | - | - | Causes serious eye damage | [7] |

| Skin Sensitization (Tropolone) | Mouse | Local Lymph Node Assay | Positive | [5] |

Note: The toxicological data above is for Tropolone, not Tropolone Tosylate. This information should be used as a guide for assessing the potential hazards of Tropolone Tosylate, and stringent safety precautions should be implemented accordingly.

Experimental Protocols

Illustrative Synthesis of Tropolone Tosylate

The following is a general and illustrative protocol for the tosylation of an alcohol, which can be adapted for the synthesis of Tropolone Tosylate from Tropolone. This procedure should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Tropolone (1 equivalent)

-

p-Toluenesulfonyl chloride (TsCl) (1.2 equivalents)

-

Pyridine or Triethylamine (1.5 equivalents)

-

Dry Dichloromethane (DCM)

-

Water

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Tropolone (1 eq.) in dry DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine or triethylamine (1.5 eq.) to the stirred solution.

-

Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is incomplete, it can be allowed to warm to room temperature and stirred for an additional 2 hours.[8]

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash successively with water and brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Tropolone Tosylate.

-

The crude product can be further purified by recrystallization or column chromatography.

Safe Handling Protocol for Tropolone Tosylate Powder

Due to its hazardous nature, strict safety protocols must be followed when handling Tropolone Tosylate powder.

1. Engineering Controls:

-

Always handle Tropolone Tosylate powder in a certified chemical fume hood to minimize inhalation exposure.[9]

-

Use a ventilated balance enclosure when weighing the powder.[10]

-

Ensure easy access to an emergency eyewash station and safety shower.

2. Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[5]

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves for any damage before use and dispose of them properly after handling.[11]

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or when there is a risk of significant exposure, consider using additional protective clothing.[11]

-

Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]

3. Handling and Storage:

-

Avoid creating dust.[6]

-

Keep the container tightly closed when not in use.[7]

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

-

The compound is moisture-sensitive; therefore, it should be stored under an inert gas if possible.

-

Label the storage area and container clearly with the chemical name and appropriate hazard warnings.[10]

4. Spill and Waste Disposal:

-

In case of a spill, evacuate the area and prevent the spread of the powder.

-

Wear appropriate PPE and clean up the spill using a HEPA-filtered vacuum or by gently wetting the powder with a suitable solvent to avoid generating dust before sweeping it up.

-

Collect the spilled material in a sealed, labeled container for hazardous waste disposal.

-

Dispose of Tropolone Tosylate and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[12]

Visualizations

General Synthesis of a Tosylate from an Alcohol

Caption: General reaction scheme for the synthesis of a tosylate from an alcohol.

Safe Handling Workflow for Hazardous Powders

Caption: Workflow for the safe handling of hazardous chemical powders in a laboratory.

Potential Biological Activity and Research Interest

While specific signaling pathways involving Tropolone Tosylate are not well-documented, tropolone derivatives, in general, have garnered research interest for their biological activities. Some studies have suggested that certain tropolones may act as histone deacetylase (HDAC) inhibitors.[13] HDAC inhibitors are a class of compounds that interfere with the function of HDACs, leading to changes in gene expression and cell cycle regulation.[14][15][16] This area of research suggests that tropolone-based compounds could have potential applications in cancer therapy and other diseases. However, further research is needed to elucidate the specific mechanisms of action and signaling pathways for Tropolone Tosylate.

References

- 1. TROPOLONE TOSYLATE|lookchem [lookchem.com]

- 2. Tropolone Tosylate 99.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. labsolu.ca [labsolu.ca]

- 4. testbook.com [testbook.com]

- 5. toku-e.com [toku-e.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. ehs.wisc.edu [ehs.wisc.edu]

- 10. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

- 11. artsci.usu.edu [artsci.usu.edu]

- 12. chemos.de [chemos.de]

- 13. mdpi.com [mdpi.com]

- 14. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

Tropolone Tosylate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Tropolone Tosylate's stability and recommended storage conditions. The information is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in the proper handling, storage, and application of this compound.

Core Stability Profile

Tropolone Tosylate (2-Tosyloxytropone) is a solid crystalline compound. While extensive, publicly available stability data is limited, existing information and the chemical nature of the tosylate group provide guidance on its stability. The primary degradation pathway identified is hydrolysis.

Key Stability-Influencing Factors:

-

Moisture: Tropolone Tosylate is susceptible to hydrolysis. Therefore, exposure to moisture should be minimized.

-

Temperature: Elevated temperatures can accelerate degradation.

-

Light: While specific photostability studies are not widely available, it is general good practice to protect sensitive organic compounds from light.

Recommended Storage and Handling

To ensure the integrity and longevity of Tropolone Tosylate, the following storage and handling conditions are recommended based on supplier information and the compound's chemical properties.